3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 4-fluorophenylhydrazine with butyl acetoacetate under acidic or basic conditions can yield the pyrazole core.
Formylation: The formyl group at the 4-position is typically introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often facilitated by a catalyst or base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: 3-Butyl-5-azido-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Butyl-5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of a fluorine atom, potentially altering its chemical properties and applications.
3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Has an additional chlorine atom, which could influence its chemical behavior and interactions.
Uniqueness
The presence of the fluorine atom in 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde imparts unique electronic and steric properties, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds without the fluorine substituent. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-butyl-5-chloro-1-(4-fluorophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-2-3-4-13-12(9-19)14(15)18(17-13)11-7-5-10(16)6-8-11/h5-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHLBOMPLARYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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